molecular formula C9H11N3 B13276567 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13276567
M. Wt: 161.20 g/mol
InChI Key: WKSNRJMIEFWFBW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 1-position, a methyl group at the 3-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with 3-methyl-1H-pyrazole-4-carboxaldehyde, followed by dehydration to form the nitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the cyclobutyl group, featuring only a methyl and aldehyde group on the pyrazole ring.

Uniqueness: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both a cyclobutyl and a nitrile group, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential for specific interactions in biological systems.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-cyclobutyl-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-7-8(5-10)6-12(11-7)9-3-2-4-9/h6,9H,2-4H2,1H3

InChI Key

WKSNRJMIEFWFBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)C2CCC2

Origin of Product

United States

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